L-Histidine

Description

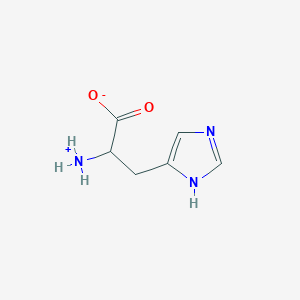

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Record name | histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-48-6 | |

| Record name | L-Histidine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023126 | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles or plates, COLORLESS | |

CAS No. |

71-00-1 | |

| Record name | L-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD397987E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereoisomerism and Specific Research Applications of Dl Histidine

Differentiation of L-Histidine and D-Histidine in Biological Systems

Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as stereoisomers that are non-superimposable mirror images of each other, designated as L- and D-forms ajinomoto.combiopharmaspec.com. In biological systems, particularly in protein synthesis, L-amino acids are overwhelmingly utilized ajinomoto.combiopharmaspec.com. This compound, for instance, is essential for adults and infants alike, participating in vital biological processes such as proton buffering, metal ion chelation, scavenging reactive oxygen species, and serving as a precursor for histamine (B1213489) and carnosine researchgate.netwikipedia.org. Its imidazole (B134444) side chain is critical for its catalytic functions in enzymes and its role in protein structure and function wikipedia.orgrsc.org.

In contrast, D-histidine plays a more marginal role in typical mammalian physiology, although it has been investigated for potential protective functions, such as against certain bacterial spore infections nih.gov. Biological systems often exhibit stereoselectivity, meaning they can distinguish between and interact differently with L- and D-enantiomers. This stereospecificity is fundamental to enzyme-substrate interactions, receptor binding, and metabolic pathways biopharmaspec.comacs.org. While this compound is recognized and processed through standard metabolic routes, D-histidine may be recognized differently by biological machinery, leading to distinct biological effects or a lack of interaction altogether acs.orghmdb.ca.

Research on D-Histidine Bioactivity and Mechanisms

Recent research has highlighted several promising bioactivities of D-histidine, particularly in the context of combating bacterial infections and in synthetic chemistry.

D-Histidine as an Anti-Biofilm Agent

D-histidine has demonstrated significant efficacy as an anti-biofilm agent, particularly against Gram-negative bacteria like Pseudomonas aeruginosa medchemexpress.comresearchgate.netd-nb.info. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confer resistance to antibiotics and host immune defenses d-nb.infofrontiersin.org. D-histidine targets bacterial virulence mechanisms, notably by interfering with quorum sensing (QS) systems medchemexpress.comresearchgate.net. It works by non-covalently binding to bacterial regulatory factors or copper ion complexes, thereby inhibiting biofilm formation and bacterial motility medchemexpress.com.

Studies have shown that D-histidine can downregulate the expression of key QS-related genes, such as RhlI and RhlR, which are crucial for biofilm maturation and virulence factor production in Pseudomonas aeruginosa medchemexpress.comd-nb.infonih.gov. At a concentration of 100 mM, D-histidine has been observed to reduce RhlI gene expression by approximately 80% and RhlR gene expression by about 90% medchemexpress.comnih.gov. Furthermore, D-histidine has been shown to reduce bacterial motility, with swarming motility decreased to approximately 32% and swimming motility to 19% d-nb.info. In addition to inhibiting the formation of new biofilms, D-histidine can also promote the disintegration of mature biofilms. For instance, it has been shown to reduce the amount of biofilm in Pseudomonas aeruginosa PAO1 by about 55% medchemexpress.comd-nb.info. This dual action makes D-histidine a promising candidate for strategies aimed at preventing and treating biofilm-associated infections.

| Biofilm Inhibition Metric | D-Histidine Concentration | Effect | Reference |

| Pseudomonas aeruginosa PAO1 Biofilm Reduction | 100 mM | ~55% reduction | medchemexpress.comd-nb.info |

| RhlI Gene Expression Downregulation | 100 mM | ~80% downregulation | medchemexpress.comnih.gov |

| RhlR Gene Expression Downregulation | 100 mM | ~90% downregulation | medchemexpress.comnih.gov |

| Swarming Motility Reduction | Not specified | ~32% reduction | d-nb.info |

| Swimming Motility Reduction | Not specified | ~19% reduction | d-nb.info |

D-Histidine in Quorum Sensing Regulation

Quorum sensing (QS) is a critical cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation, in response to population density frontiersin.orgbiorxiv.org. D-histidine's ability to modulate QS pathways is central to its anti-biofilm activity. In Pseudomonas aeruginosa, the Rhl QS system, regulated by RhlI and RhlR, controls the production of virulence factors such as rhamnolipid and pyocyanin, and is involved in swarming motility and biofilm establishment d-nb.infofrontiersin.org. D-histidine has been shown to specifically interfere with this Rhl system by downregulating the expression of RhlI and RhlR genes medchemexpress.comd-nb.infonih.gov. This disruption of QS signaling reduces the bacteria's ability to communicate and coordinate the processes necessary for forming and maintaining a robust biofilm frontiersin.orgnih.gov. While D-histidine's effect on the Las QS system in P. aeruginosa was not consistently observed, its impact on the Rhl system highlights a specific mechanism by which it exerts its anti-virulence and anti-biofilm effects d-nb.infonih.gov.

D-Histidine as a Catalyst in Peptide Formation

D-histidine has been identified as an effective catalyst in salt-induced peptide formation (SIPF) reactions, a process relevant to prebiotic chemistry and peptide synthesis medchemexpress.comnih.govnih.gov. In these reactions, amino acids condense to form peptide bonds, often facilitated by metal ions like Cu(II) nih.govnih.gov. D-histidine, in combination with copper ions, can significantly enhance the yield of dipeptides from their constituent amino acids medchemexpress.comnih.govnih.gov.

For example, in the formation of dialanine from alanine (B10760859), D-histidine has been shown to increase yields by 14-22 times compared to reactions without a catalyst medchemexpress.com. Similarly, it boosts dilysine formation by 2-3 times medchemexpress.com. Research also indicates that D-histidine, along with other amino acid enantiomers like glycine, can remarkably increase the yields of dipeptides such as dileucine by factors up to 40 nih.gov. These catalytic properties are attributed to the imidazole ring of histidine, which can participate in complex formation with metal ions, thereby activating amino acids for condensation medchemexpress.comnih.govnih.govmdpi.com. The SIPF reaction, catalyzed by amino acids like histidine, provides a model for how peptides could have formed under early Earth conditions nih.gov.

| Dipeptide Formed | Catalyst Used | Yield Enhancement (Approximate) | Reference |

| Dialanine | D-Histidine | 14-22 times | medchemexpress.com |

| Dilysine | D-Histidine | 2-3 times | medchemexpress.com |

| Dileucine | D-Histidine | Up to 40 times | nih.gov |

| Dimethionine | D-Histidine | Not specified | nih.gov |

Analytical Applications of Dthis compound in Chiral Separations

Dthis compound and its enantiomers play a role in the field of analytical chemistry, particularly in the development and application of chiral separation techniques. The ability to separate enantiomers is critical in pharmaceuticals, food science, and environmental monitoring, as enantiomers can have vastly different biological activities and toxicities acs.orgnih.gov.

Dthis compound itself can be utilized as a standard or a component in methods designed to resolve chiral compounds. For instance, it can be used to evaluate the efficiency of chiral stationary phases (CSPs) or chiral ligand exchange media used in High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com. Dthis compound can also be employed in running buffers for capillary electrophoresis (CE), where its chiral properties, often in conjunction with metal ions like Cu(II), can aid in the separation of other chiral analytes sigmaaldrich.comstanford.edu. While some CSPs may require specific conditions to resolve histidine enantiomers, their separation is achievable on certain macrocyclic glycopeptide-based columns sigmaaldrich.com. Furthermore, this compound, complexed with copper, has been used as a mobile phase additive in HPLC for the chiral separation of other amino acids like phenylalanine and tryptophan researchgate.net. The development of sensitive analytical methods for DL-amino acids, including histidine, is an ongoing area of research, employing techniques such as LC-MS with specialized chiral labeling reagents nih.gov.

Histidine Metabolism and Regulation

Biosynthesis of L-Histidine

The de novo synthesis of this compound is a complex, energy-intensive process that is absent in humans and other animals, making it an essential amino acid that must be obtained through diet. wikipedia.org In contrast, microorganisms and plants can synthesize histidine from the precursor phosphoribosyl pyrophosphate (PRPP). wikipedia.orgtaiwanphytopath.org

Enzymatic Pathways and Intermediates (e.g., from Phosphoribosyl Pyrophosphate)

The biosynthesis of this compound is a ten-step enzymatic pathway that begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgwikipathways.org PRPP itself is derived from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgwikipathways.org This initial reaction is a critical and thermodynamically unfavorable step, suggesting that the pathway's flux is likely controlled by product inhibition. nih.gov

The pathway proceeds through a series of intermediates. bioone.org The condensation of ATP and PRPP forms N'-5'-phosphoribosyl-ATP (PRATP). bioone.orgpathbank.org This is then irreversibly hydrolyzed to phosphoribosyl-AMP (PRAMP). wikipedia.orgnih.gov The purine (B94841) ring of PRAMP is subsequently opened to form 5'-ProFAR. nih.gov An amination step, utilizing glutamine as a nitrogen donor, converts PRFAR to imidazole-glycerol phosphate (IGP) and the byproduct 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). bioone.orgnih.gov AICAR is a key intermediate that links histidine biosynthesis to the de novo purine biosynthetic pathway. bioone.orgmdpi.com

IGP is then dehydrated to form imidazole (B134444) acetol-phosphate (IAP). nih.gov A transamination reaction using glutamate (B1630785) as the amino group donor converts IAP to L-histidinol phosphate (Hol-P). nih.gov Hol-P is then dephosphorylated to L-histidinol. nih.gov The final two steps involve the oxidation of L-histidinol to L-histidinal and then to this compound. nih.gov

Table 1: Intermediates in this compound Biosynthesis

| Intermediate | Precursor(s) | Enzyme(s) |

| N'-5'-phosphoribosyl-ATP (PRATP) | ATP, PRPP | ATP-phosphoribosyl transferase |

| Phosphoribosyl-AMP (PRAMP) | PRATP | PRATP pyrophosphohydrolase |

| N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) | PRAMP | PRAMP cyclohydrolase |

| N'-[(5-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) | ProFAR | PRFAR isomerase |

| Imidazole glycerol-phosphate (IGP) | PRFAR, Glutamine | Imidazole glycerol-phosphate synthase |

| Imidazole acetol-phosphate (IAP) | IGP | Imidazole glycerol-phosphate dehydratase |

| L-Histidinol-phosphate (Hol-P) | IAP, Glutamate | Histidinol-phosphate aminotransferase |

| L-Histidinol | Hol-P | Histidinol-phosphate phosphatase |

| L-Histidinal | L-Histidinol | Histidinol (B1595749) dehydrogenase |

| This compound | L-Histidinal | Histidinol dehydrogenase |

This table provides a summary of the key intermediates in the this compound biosynthetic pathway, their precursors, and the enzymes that catalyze their formation.

Key Enzymes in Histidine Biosynthesis (e.g., ATP-phosphoribosyl transferase, Histidinol-phosphate phosphatase)

Several key enzymes, often encoded by a set of genes organized in an operon in bacteria, catalyze the ten reactions of histidine biosynthesis. wikipedia.orgmdpi.com

ATP-phosphoribosyltransferase (HisG): This enzyme catalyzes the first committed step of the pathway, the condensation of ATP and PRPP. wikipedia.orgnih.govwikipedia.org It is a primary site of regulation for the entire pathway. wikipedia.orgebi.ac.uk ATP-phosphoribosyltransferases exist in two main forms: a long form found in lower eukaryotes and some bacteria, and a short form that requires a histidyl-tRNA synthetase paralogue, HisZ, for activity. nih.govwikipedia.org

Phosphoribosyl-ATP pyrophosphatase (HisE) and Phosphoribosyl-AMP cyclohydrolase (HisI): In many bacteria like E. coli, these two activities are carried out by a single bifunctional polypeptide. nih.gov They catalyze the second and third steps of the pathway, respectively. nih.gov

Imidazoleglycerol-phosphate dehydratase (HisB): This enzyme catalyzes the sixth step, the dehydration of IGP. nih.gov In some bacteria, this enzyme is bifunctional and also possesses histidinol-phosphate phosphatase activity. nih.gov

Histidinol-phosphate aminotransferase (HisC): This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the seventh step, the transamination of IAP to L-histidinol phosphate. nih.gov

Histidinol-phosphate phosphatase (HisN/Hol-Pase): This enzyme is responsible for the penultimate step, the dephosphorylation of L-histidinol phosphate to L-histidinol. nih.govnih.govasm.org The origin and evolution of this enzyme are more complex compared to other enzymes in the pathway. nih.govasm.org In some organisms, this activity is part of a bifunctional protein with imidazoleglycerol-phosphate dehydratase. asm.orgebi.ac.uk

Histidinol dehydrogenase (HisD): This single enzyme catalyzes the final two oxidative steps, converting L-histidinol to L-histidinal and then to this compound. nih.gov This two-step process catalyzed by the same enzyme prevents the decomposition of the unstable L-histidinal intermediate. nih.gov

Regulatory Mechanisms of Histidine Biosynthesis in Microorganisms (e.g., Feedback Inhibition, Operon Structure, Attenuation)

The energetically expensive process of histidine biosynthesis is tightly regulated in microorganisms through several mechanisms to ensure cellular resources are used efficiently. ebi.ac.ukuwaterloo.ca

Feedback Inhibition: The primary and most immediate form of regulation is feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (HisG), by the end product, this compound. mdpi.comuwaterloo.caacs.org This allosteric inhibition rapidly adjusts the flow of intermediates through the pathway in response to the availability of external histidine. mdpi.comproteopedia.orgresearchgate.net In some cases, this inhibition is synergistic with other molecules like guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which signals adverse environmental conditions. ebi.ac.ukproteopedia.org

Operon Structure: In many bacteria, including Salmonella enterica and Escherichia coli, the genes encoding the histidine biosynthetic enzymes are clustered together in a single unit called the his operon. mdpi.comuwaterloo.caslideshare.net This operon is transcribed into a single polycistronic mRNA, allowing for the coordinated expression of all the enzymes in the pathway. slideshare.netslideshare.net

Attenuation: A second layer of regulation at the transcriptional level is attenuation. mdpi.comuwaterloo.ca This mechanism fine-tunes the expression of the his operon in response to the intracellular levels of charged histidyl-tRNA. mdpi.comscispace.com When histidyl-tRNA levels are high, transcription terminates prematurely at a regulatory element called the attenuator, located upstream of the first structural gene. mdpi.comslideshare.net Conversely, when charged histidyl-tRNA is scarce, the ribosome stalls during the translation of a leader peptide, leading to a change in the secondary structure of the mRNA that allows transcription to proceed through the entire operon. scribd.com

Histidine Biosynthesis in Plants and Eukaryotes

Plants and lower eukaryotes like fungi also synthesize histidine de novo, and the fundamental biosynthetic pathway is conserved. wikipedia.orgtaiwanphytopath.org However, there are some key differences in gene organization and regulation compared to microorganisms.

In plants, the enzymes for histidine biosynthesis have been identified, and evidence suggests the pathway is localized within the plastids. bioone.orgbioone.org Regulation in plants also appears to be centered on ATP-phosphoribosyltransferase, which is subject to feedback inhibition by histidine. bioone.org However, unlike the well-defined his operon in bacteria, the genes for histidine biosynthesis in plants are not typically clustered. bioone.org

In fungi such as Saccharomyces cerevisiae and Neurospora crassa, some of the histidine biosynthetic genes are fused, encoding multifunctional enzymes. wikipedia.org For instance, in S. cerevisiae, the HIS4 gene encodes a trifunctional protein with phosphoribosyl-AMP cyclohydrolase, phosphoribosyl-ATP pyrophosphohydrolase, and histidinol dehydrogenase activities. taiwanphytopath.orgwikipathways.org Regulation in fungi involves both feedback inhibition and a complex transcriptional control system that coordinates histidine biosynthesis with other metabolic pathways, such as purine biosynthesis. bioone.org

Catabolism of this compound

The breakdown of this compound serves various physiological purposes, including providing a source of glutamate for the citric acid cycle. wikipedia.org

Deamination Pathways (e.g., via Histidase to Urocanate)

The primary catabolic pathway for this compound in both microorganisms and mammals begins with a non-oxidative deamination reaction. wikipedia.orgnih.govcreative-proteomics.com

This initial step is catalyzed by the enzyme histidine ammonia-lyase (histidase) , which removes the alpha-amino group from this compound to produce urocanic acid (urocanate) and ammonia. wikipedia.orgnih.gov This enzyme is predominantly found in the liver and the stratum corneum of the skin. nih.gov

Following its formation, urocanate is further metabolized. The enzyme urocanase converts urocanic acid into 4-imidazolone-5-propionate. wikipedia.org Subsequently, imidazolonepropionase hydrolyzes this intermediate to N-formiminoglutamate (FIGLU). wikipedia.org The formimino group is then transferred to tetrahydrofolate, yielding glutamate, which can enter central metabolism. wikipedia.org

A minor pathway for histidine degradation involves its transamination by a histidine aminotransferase to form imidazole pyruvate, which eventually leads to the production of aspartate. nih.gov

Conversion to Glutamate and One-Carbon Metabolism Interconnection

The breakdown of histidine is a multi-step process that ultimately yields glutamate. news-medical.net This conversion begins with the deamination of histidine to urocanic acid, followed by hydration and cleavage of the imidazole ring to form N-formiminoglutamate (FIGLU). news-medical.net The final step involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. news-medical.netnih.gov This reaction, catalyzed by glutamate formiminotransferase, produces glutamate and 5,10-methenyl-THF. nih.govnih.gov

This final step establishes a significant link between histidine catabolism and one-carbon metabolism. nih.gov The 5,10-methenyl-THF generated can be utilized in various biosynthetic pathways that require single-carbon units. news-medical.net A deficiency in folate can disrupt this process, leading to an accumulation of FIGLU and impaired histidine breakdown. nih.gov Consequently, the FIGLU excretion test, which measures the amount of FIGLU in urine after a histidine load, is a diagnostic tool for identifying THF deficiency. nih.gov

The glutamate produced from histidine catabolism can enter the tricarboxylic acid (TCA) cycle after being converted to α-ketoglutarate, highlighting its role as a glucogenic amino acid. uomustansiriyah.edu.iqcreative-proteomics.com

Enzymes Involved in Histidine Catabolism

The catabolism of histidine to glutamate is facilitated by a series of specific enzymes:

Histidase (Histidine Ammonia-Lyase or HAL): This is the first and rate-limiting enzyme in the pathway, catalyzing the non-oxidative deamination of histidine to form urocanic acid and ammonia. psgcas.ac.inwikipedia.org Histidase is primarily found in the liver and skin. mhmedical.comtandfonline.com Its activity is regulated by the availability of histidine, increasing with high protein intake and decreasing with low protein intake. mdpi.com

Urocanase (Urocanate Hydratase): This enzyme catalyzes the second step, the hydration of urocanic acid to 4-imidazolone-5-propionate. psgcas.ac.inontosight.ai It is a highly unstable enzyme that is partially stabilized by pyridoxal phosphate. researchgate.net The skin lacks urocanase, leading to an accumulation of trans-urocanate in the stratum corneum. nih.gov

Imidazolone Propionate Hydrolase: This hydrolase acts on 4-imidazolone-5-propionate, adding a water molecule to open the imidazole ring and form N-formiminoglutamate (FIGLU). nih.govpsgcas.ac.in

Glutamate Formiminotransferase: As mentioned previously, this enzyme transfers the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamate and 5,10-methenyl-THF. nih.gov

Table 1: Key Enzymes in Histidine Catabolism

| Enzyme | Abbreviation | Function | Substrate | Product(s) |

|---|---|---|---|---|

| Histidase | HAL | Deamination | Histidine | Urocanic acid, Ammonia |

| Urocanase | Hydration | Urocanic acid | 4-imidazolone-5-propionate | |

| Imidazolone Propionate Hydrolase | Hydrolysis | 4-imidazolone-5-propionate | N-formiminoglutamate (FIGLU) | |

| Glutamate Formiminotransferase | Formimino group transfer | FIGLU, THF | Glutamate, 5,10-methenyl-THF |

Inborn Errors of Histidine Catabolism

Histidinemia is the primary inborn error of histidine catabolism, resulting from a deficiency in the enzyme histidase. tandfonline.comwikipedia.org This autosomal recessive disorder is one of the more common metabolic disorders, with varying incidence rates globally. mhmedical.com The deficiency in histidase activity leads to a metabolic block, preventing the conversion of histidine to urocanic acid. mhmedical.com

The biochemical consequences of histidinemia include:

Elevated levels of histidine in the blood, urine, and cerebrospinal fluid. mhmedical.commhmedical.com

Increased urinary excretion of histidine and its transamination products, such as imidazole pyruvic acid, imidazole lactic acid, and imidazole acetic acid. psgcas.ac.intandfonline.com

Decreased concentrations of urocanic acid in the blood and skin. mhmedical.com

Initially, histidinemia was thought to be associated with developmental issues like mental retardation and speech defects. psgcas.ac.inwikipedia.org However, extensive newborn screening and long-term follow-up have revealed that the majority of individuals with histidinemia are asymptomatic and have normal intellectual development, leading to its reclassification as a largely benign condition. wikipedia.orgmhmedical.com

Another rare disorder, urocanic aciduria , is caused by a deficiency in the enzyme urocanase. mhmedical.com This results in an accumulation and increased excretion of urocanic acid in the urine. psgcas.ac.inmhmedical.com It is also considered a benign condition with minimal clinical manifestations. psgcas.ac.inmhmedical.com

Table 2: Inborn Errors of Histidine Catabolism

| Disorder | Deficient Enzyme | Primary Accumulated Metabolite(s) | Clinical Significance |

|---|---|---|---|

| Histidinemia | Histidase | Histidine, Imidazole pyruvic acid | Generally considered benign; most individuals are asymptomatic. wikipedia.orgmhmedical.com |

| Urocanic Aciduria | Urocanase | Urocanic acid | Appears to be a benign disorder. mhmedical.com |

Interconnections with Other Metabolic Pathways

Purine Biosynthesis: The biosynthesis of histidine is connected to the de novo synthesis of purines. plos.orgmdpi.com Both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a starting substrate. news-medical.netplos.org Furthermore, an intermediate in histidine biosynthesis, 5-aminoimidazole-4-carboxamide ribotide (AICAR), is also an intermediate in the purine synthesis pathway. plos.orgmdpi.com This connection highlights the coordinated regulation of these two anabolic routes.

Tricarboxylic Acid (TCA) Cycle: The catabolism of histidine provides a direct link to the TCA cycle. researchgate.netlongdom.org The final product of histidine degradation, glutamate, can be deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. uomustansiriyah.edu.iqcreative-proteomics.com This makes histidine a glucogenic amino acid, meaning its carbon skeleton can be used for the synthesis of glucose via gluconeogenesis. news-medical.net This connection allows the cell to utilize histidine as a source of energy when needed. news-medical.net

Molecular and Cellular Functions of Histidine

Histidine in Protein Structure and Stability

Histidine is a highly versatile amino acid, and its imidazole (B134444) side chain plays a crucial role in the structure and stability of proteins. This is due to its unique ability to act as both a hydrogen bond donor and acceptor, its aromatic character, and its capacity to coordinate with metal ions.

Metal Ion Binding and Chelation by Histidine Residues

The imidazole side chain of histidine is an excellent ligand for a variety of metal ions, including zinc, copper, nickel, cobalt, and manganese. nih.govmdpi.com This is due to the presence of two nitrogen atoms in the imidazole ring, which can act as electron donors. nih.gov This metal-binding ability is critical for the function of many proteins. For instance, histidine residues are found in the active sites of enzymes like carbonic anhydrase, where they coordinate with a zinc ion that acts as a Lewis acid. nih.gov Histidine-rich motifs are also important in DNA transcription factors, participating in the formation of zinc-finger structures that bind to nucleic acids. nih.gov

The coordination of metal ions by histidine is pH-dependent, as the nitrogen atoms need to be deprotonated to bind the metal. mdpi.com The geometry of the resulting metal complex is also dependent on the specific metal ion involved. For example, zinc ions typically favor a tetrahedral geometry, while nickel ions often prefer a square pyramidal or octahedral arrangement. mdpi.com The ability of histidine to chelate metal ions has been shown to be stereoselective, with L-histidine being more effective in facilitating the uptake of certain metal ions into cells compared to D-histidine. nih.gov

Role in Protein Folding and Conformational Dynamics

Histidine residues play a significant role in the processes of protein folding and the dynamic conformational changes that are often linked to protein function. The unique properties of its imidazole side chain allow it to participate in a variety of interactions that can stabilize or destabilize protein structures.

Studies have shown that histidine can be a key player in pH-dependent conformational switches in proteins. nih.govnih.gov For example, the protonation of stacked histidine residues at a dimer interface can lead to a reversible transition from a compact, folded state to a molten globule state, thereby regulating the protein's function, such as DNA binding. nih.gov This ability to respond to changes in pH is crucial for the function of various proteins, including some viral proteins that undergo conformational changes in the acidic environment of endosomes. nih.gov

pH-Dependent Interactions and Protonation States in Proteins

The imidazole side chain of histidine has a pKa value close to physiological pH, allowing it to exist in both neutral and protonated forms within the cellular environment. nih.govnih.gov This property makes histidine a key player in pH-dependent interactions and functional regulation of proteins. The protonation state of histidine can be modulated by its local environment within the protein, including interactions with neighboring residues. nih.gov

At lower pH, the imidazole ring becomes protonated, acquiring a positive charge. This change in charge can disrupt existing interactions and trigger significant conformational changes. nih.govresearchgate.net For instance, the protonation of histidine can lead to the disruption of stabilizing interactions like hydrogen bonds and aromatic packing, inducing a switch to a different protein conformation. nih.govresearchgate.net This pH-dependent protonation is a molecular switch that is implicated in the function of many proteins, including those involved in viral entry into host cells. nih.gov

The pKa of a histidine residue can be significantly influenced by its surrounding environment. For example, an interaction with an aromatic residue can stabilize the protonated form of histidine, thereby increasing its pKa value. nih.gov Conversely, the protonation state of histidine can be coupled to the protonation of other residues, leading to cooperative effects that are crucial for protein function. mdpi.com

| Interaction Type | Effect on Histidine pKa | Functional Implication |

| Histidine-Aromatic Interaction | Can increase pKa | Stabilizes the protonated state, influencing binding and catalysis |

| Histidine-Serine H-bond | Stabilizes higher-pH conformation | Disrupted by protonation at lower pH, triggering conformational change |

Aromatic Interactions (π–π, Cation–π, CH–π) Involving Histidine

The imidazole ring of histidine is aromatic, enabling it to participate in a variety of non-covalent interactions that are crucial for protein structure and function. nih.gov These interactions include π–π stacking, cation–π interactions, and CH–π interactions. nih.govd-nb.info

π–π Stacking Interactions: The aromatic imidazole ring of a neutral histidine can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, and tryptophan. d-nb.info These interactions contribute significantly to protein stability, with energies ranging from -3.0 to -4.0 kcal/mol, which is stronger than typical van der Waals forces. d-nb.info

Cation–π Interactions: When protonated, the imidazolium (B1220033) ring of histidine carries a positive charge and can engage in strong cation–π interactions with the electron-rich aromatic rings of other residues. nih.govd-nb.info These interactions are notably stronger than π–π stacking interactions. nih.govd-nb.info Conversely, a neutral histidine can act as the aromatic partner in a cation–π interaction with a positively charged residue like lysine (B10760008) or arginine. d-nb.info

CH–π Interactions: Histidine can also participate in CH–π interactions, where a C-H bond from another residue interacts with the π-system of the imidazole ring. nih.gov

The strength and nature of these aromatic interactions are pH-dependent due to the change in the protonation state of the histidine. nih.gov For example, the affinity of a protonated histidine for an aromatic residue via a cation–π interaction is greater than the affinity of a neutral histidine for an aromatic residue (π–π interaction) or a cationic residue (cation–π interaction). nih.gov These varied interactions allow histidine to play a dynamic role in protein structure and recognition.

| Interaction Type | Interacting Partners | Significance |

| π–π Stacking | Neutral Histidine and other aromatic residues (Phe, Tyr, Trp) | Contributes to protein stability |

| Cation–π | Protonated Histidine and aromatic residues; Neutral Histidine and cationic residues (Lys, Arg) | Stronger than π–π stacking; important for binding and recognition |

| CH–π | Histidine and residues with C-H bonds | Contributes to the overall stability of protein structures |

Histidine in Enzyme Catalysis

The unique chemical properties of histidine's imidazole side chain make it one of the most common amino acid residues found in the active sites of enzymes.

General Acid-Base Catalysis by the Imidazole Ring

The imidazole side chain of histidine has a pKa value near neutrality, which allows it to act as both a proton donor (general acid) and a proton acceptor (general base) at physiological pH. letstalkacademy.comwikibooks.orgnih.gov This dual functionality is a cornerstone of its role in enzyme catalysis.

As a general base , the nitrogen atom of the imidazole ring can accept a proton from a substrate or a water molecule. This is a key step in many enzymatic reactions, such as in the mechanism of chymotrypsin, where a histidine residue abstracts a proton from a serine residue, increasing its nucleophilicity. wikibooks.org In other enzymes, like carbonic anhydrase, a histidine facilitates the removal of a proton from a zinc-bound water molecule to generate a reactive hydroxide (B78521) ion. wikibooks.org

As a general acid , the protonated imidazolium ion can donate a proton to a substrate, which can facilitate bond cleavage or stabilize a transition state. wikibooks.org For example, in the mechanism of ribonuclease A, one histidine residue acts as a general base to deprotonate a hydroxyl group, while another histidine acts as a general acid to protonate a leaving group. wikibooks.org

This ability to shuttle protons is fundamental to the catalytic activity of a vast number of enzymes, making histidine a versatile and essential component of many biological processes. pnas.org

Histidine as a Nucleophile in Phosphoryl Transfer

The imidazole side chain of histidine is a versatile player in enzyme catalysis, capable of acting as a nucleophile, a general acid, or a general base depending on its protonation state. nih.govnih.gov In the context of phosphoryl transfer reactions, which are fundamental to processes like cell signaling and energy regulation, histidine often serves as a potent nucleophile. pnas.orgsquarespace.com

Enzymatic phosphoryl transfer can proceed through a direct transfer to a nucleophile or via the formation of a covalent intermediate. pnas.org In many phosphotransferases, a histidine residue in the enzyme's active site attacks the γ-phosphate of a donor molecule like ATP. pnas.orgsquarespace.com This nucleophilic attack results in the formation of a transient, high-energy phosphohistidine (B1677714) (pHis) intermediate, releasing the leaving group (e.g., ADP). nih.govsquarespace.com This intermediate is then susceptible to attack by a second nucleophile, such as a water molecule or another substrate, which completes the phosphoryl transfer and regenerates the free enzyme. pnas.org

A prominent example is found in nucleoside diphosphate (B83284) kinases (NDPKs), which maintain the cellular balance of nucleoside triphosphates (NTPs). squarespace.com In NDPKs, a catalytic histidine residue attacks the terminal phosphate (B84403) of an NTP (like ATP), forming a 1-pHis intermediate. nih.govsquarespace.com This phosphorylated enzyme then transfers the phosphoryl group to a nucleoside diphosphate (NDP), producing a new NTP and returning the enzyme to its initial state. nih.govsquarespace.com Similarly, in the two-component signaling systems common in bacteria, a sensor histidine kinase autophosphorylates on a histidine residue. nih.gov An adjacent acidic residue, acting as a general base, enhances the nucleophilic character of the histidine, facilitating its attack on the γ-phosphate of ATP. nih.gov

The effectiveness of histidine as a nucleophile in these reactions is notable. Studies comparing the reactivity of amine nucleophiles (like the imidazole group of histidine) to oxygen nucleophiles with ATP have shown that amine reactions are 30-100 times faster at physiological temperatures. squarespace.com This intrinsic reactivity may be one reason why nitrogen nucleophiles, particularly histidine, have been selected in evolution for roles in biological phosphoryl transfer. squarespace.com

Role in Catalytic Triads (e.g., Serine Hydrolases)

Histidine is a crucial component of the catalytic triad (B1167595), a common structural motif found in the active site of many hydrolase and transferase enzymes. wikipedia.org The most extensively studied example is the Ser-His-Asp triad, characteristic of serine hydrolases like trypsin and chymotrypsin, which represent about 1% of the genes in the human proteome. wikipedia.orgwikipedia.org

In this triad, the three amino acid residues work in concert to generate a powerful nucleophile for covalent catalysis. wikipedia.org The function of each residue is highly specific:

Aspartate (or Glutamate): The acidic residue is hydrogen-bonded to the histidine. wikipedia.org This interaction orients the histidine's imidazole ring and polarizes it, increasing the pKa of its nitrogen atom from approximately 7 to about 12. wikipedia.org

Histidine: Functioning as a potent general base, the now more basic histidine residue abstracts a proton from the hydroxyl group of the serine residue. wikipedia.orgacs.org

Serine: With its proton removed by histidine, the serine's hydroxyl oxygen becomes a highly reactive nucleophile. wikipedia.orgacs.org

The catalytic mechanism proceeds through a charge-relay network. wikipedia.org The activated serine nucleophile attacks the carbonyl carbon of the substrate (e.g., a peptide or ester bond), leading to the formation of a tetrahedral intermediate. acs.orgnih.gov The developing negative charge on the substrate's carbonyl oxygen is stabilized by an "oxyanion hole," typically formed by backbone amide groups in the active site. wikipedia.orgacs.org Subsequently, the histidine, now acting as a general acid, donates a proton to the leaving group, facilitating the cleavage of the scissile bond and forming a covalent acyl-enzyme intermediate. wikipedia.orgacs.org In the final step, a water molecule enters the active site, is deprotonated by the histidine (which again acts as a base), and the resulting hydroxide ion hydrolyzes the acyl-enzyme intermediate, releasing the product and regenerating the free enzyme. wikipedia.org

This catalytic triad motif is a classic example of convergent evolution, having appeared independently in at least 23 distinct enzyme superfamilies. wikipedia.org While the Ser-His-Asp arrangement is common, variations exist, but the fundamental role of histidine as a general acid-base catalyst remains a conserved feature. wikipedia.orgresearchgate.net

Mechanism of Histidine Decarboxylase (HDC)

Histidine decarboxylase (HDC) is the exclusive enzyme responsible for synthesizing histamine (B1213489) from its precursor, this compound, in a single-step reaction. wikipedia.org This enzyme is vital for producing histamine, a biogenic amine involved in neurotransmission, gastric acid secretion, and immune responses. wikipedia.orgontosight.ai Most HDCs are dependent on a pyridoxal-5'-phosphate (PLP) cofactor, a derivative of vitamin B6, to catalyze the decarboxylation. ontosight.airesearchgate.net

The catalytic mechanism of PLP-dependent HDC can be outlined in several key steps:

Schiff Base Formation: In its resting state, the PLP cofactor is covalently bound to a lysine residue (Lys305 in human HDC) in the active site, forming an internal aldimine or Schiff base. wikipedia.orgresearchgate.net When the substrate, histidine, enters the active site, its amino group displaces the lysine's amino group, forming a new external aldimine (Schiff base) with the PLP. wikipedia.orgontosight.ai

Decarboxylation: The PLP cofactor acts as an "electron sink." The bond between the substrate's carboxyl group and its alpha-carbon is positioned perpendicular to the plane of the PLP's conjugated π-system. This orientation facilitates the departure of the carboxyl group as CO₂, leaving behind a transient carbanion. ebi.ac.uk The negative charge is stabilized by resonance within the PLP-substrate intermediate. ebi.ac.uk

Protonation: The carbanionic intermediate is then protonated. wikipedia.org In some HDCs, this step is mediated by a tyrosine residue from the opposing subunit of the enzyme homodimer, with a water molecule assisting the transfer. wikipedia.org This rapid protonation step yields the product, histamine, still bound to the PLP cofactor. ebi.ac.uk

Product Release: Finally, the Schiff base is hydrolyzed. The lysine residue in the active site attacks the PLP, reforming the original internal aldimine and releasing the histamine product. wikipedia.org

Some bacteria, such as Lactobacillus 30a, utilize a pyruvoyl group as a cofactor instead of PLP. ebi.ac.uk In this case, the mechanism also involves the formation of a Schiff base between the substrate's amino group and the pyruvoyl residue, which then acts as the electron sink to facilitate decarboxylation. ebi.ac.uk

Post-Translational Modifications of Histidine Residues

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, greatly expanding their functional diversity. wikipedia.org Histidine, with its nucleophilic imidazole ring, is a target for several types of PTMs that play significant roles in cellular regulation. wikipedia.orgrsc.org

Types of Histidine PTMs (e.g., Methylation, Phosphorylation, Hydroxylation)

Histidine residues can undergo a variety of chemical modifications, each with distinct functional consequences. The most well-documented histidine PTMs include:

Phosphorylation: This involves the addition of a phosphate group to one of the two nitrogen atoms (Nπ or Nτ) in the imidazole ring, forming a phosphoramidate (B1195095) bond. nih.govuniprot.org Unlike the more stable O-linked phosphorylation on serine, threonine, or tyrosine, N-linked phosphohistidine (pHis) is labile, particularly at low pH, which has made it more challenging to study. nih.govresearchgate.net It is a key modification in two-component signaling systems in prokaryotes, fungi, and plants, and is increasingly recognized for its role in eukaryotic cell signaling. ontosight.aiabcam.com

Methylation: A methyl group is transferred from a donor, typically S-adenosylmethionine (SAM), to one of the imidazole nitrogen atoms, resulting in Nπ-methylhistidine or Nτ-methylhistidine. rsc.org This modification has been identified in numerous proteins, including actin and histones, and is associated with regulating protein stability and cell signaling. rsc.orgresearchgate.net

Hydroxylation: The addition of a hydroxyl group to the histidine side chain is another identified PTM. rsc.org

Other Modifications: Histidine residues can also be subject to other PTMs such as adenylylation (the addition of an adenylyl moiety) and diphthamide (B1230887) formation, a complex modification found on elongation factor 2 (eEF2) that is crucial for protein synthesis. wikipedia.org

Table 1: Common Post-Translational Modifications of Histidine

| Modification | Added Group | Key Function | Example Protein(s) |

|---|---|---|---|

| Phosphorylation | Phosphate (PO₄³⁻) | Signal transduction, enzyme regulation nih.govontosight.ai | Histidine kinases, PGAM1, NME1/NME2 nih.govnih.gov |

| Methylation | Methyl (CH₃) | Protein stability, cell signaling rsc.org | Actin, Histones, Myosin, RPL3 rsc.orgnih.gov |

| Hydroxylation | Hydroxyl (OH) | Protein structure and function rsc.org | Not specified in sources |

| Diphthamide | Complex moiety | Protein synthesis regulation wikipedia.org | Eukaryotic Elongation Factor 2 (eEF2) wikipedia.org |

Histidine Methyltransferases and Mechanisms

Histidine methylation is catalyzed by a class of enzymes known as histidine methyltransferases (HMTs). rsc.org These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor. rsc.org The methylation reaction proceeds via an SN2 mechanism, where a nitrogen atom of the histidine's imidazole ring performs a nucleophilic attack on the electrophilic methyl group of SAM. rsc.org This transfers the methyl group to the histidine and releases S-adenosylhomocysteine (SAH). rsc.org

Depending on which nitrogen atom of the imidazole ring is targeted, the process is catalyzed by different enzymes:

Nτ-methylation (N3-methylation): SETD3 was the first identified human enzyme that specifically catalyzes the methylation of the Nτ nitrogen of histidine. rsc.orgnih.gov Its primary and most well-characterized substrate is actin, where it methylates His73. nih.gov METTL18 is another Nτ-specific HMT, responsible for methylating His245 in the ribosomal protein RPL3. rsc.org

Nπ-methylation (N1-methylation): METTL9 has been identified as a broad-specificity Nπ-histidine methyltransferase. researchgate.netnih.gov It recognizes an "xHxH" motif in its substrates, where it methylates the second histidine residue. researchgate.netnih.gov

The discovery and characterization of these enzymes have been recent, significantly advancing the understanding of protein histidine methylation's role in biology. rsc.orgresearchgate.net

Impact of PTMs on Protein Function and Cell Signaling

Post-translational modifications of histidine residues are critical regulatory mechanisms that modulate protein activity, stability, and intermolecular interactions, thereby influencing a wide array of cellular signaling pathways. ontosight.aijmb.or.kr

The impact of histidine phosphorylation is best understood in the context of signal transduction. In bacterial two-component systems, the phosphorylation of a histidine kinase by an environmental stimulus is the first step in a phosphorelay cascade that ultimately controls cellular responses. ontosight.ai In eukaryotes, phosphohistidine acts as a crucial intermediate in enzymes like phosphoglycerate mutase 1 (PGAM1) and can regulate metabolic pathways. nih.govjmb.or.kr The reversible nature of phosphorylation, controlled by kinases and phosphatases (like PHPT1), allows for rapid and dynamic regulation of protein function. abcam.comjmb.or.kr

Histidine methylation introduces more subtle but equally important changes. By adding a methyl group, the size and hydrophobicity of the histidine side chain are altered, and its protonation and tautomeric states become fixed. researchgate.net These changes can affect:

Protein Stability and Synthesis: Methylation of actin by SETD3 is thought to be crucial for its stability and function as a major component of the cytoskeleton. rsc.org

Cell Signaling: Methylation of signaling proteins can alter their interactions with other molecules. rsc.org For example, methylation of the S100A9 protein is linked to inflammatory responses. rsc.org

Metal Ion Chelation: The ability of histidine to coordinate metal ions can be modulated by methylation, potentially impacting the function of metalloproteins. researchgate.net

Histidine in Specific Cellular Processes

Interactions with DNA and RNA (e.g., Zinc Finger Proteins, RNA-binding proteins)

Histidine residues play a crucial role in the interaction of proteins with nucleic acids, DNA and RNA. nih.gov This interaction is often mediated through specific structural motifs, with zinc fingers being a prominent example. uniprot.orgwikipedia.org

Zinc Finger Proteins: Zinc fingers are small, independently folded protein domains that are stabilized by the coordination of one or more zinc ions. uniprot.org The coordination of the zinc ion typically involves cysteine and/or histidine residues. uniprot.orgwikipedia.org The classical Cys2His2 zinc finger, common in mammalian transcription factors, features a ββα fold where two cysteine and two histidine residues coordinate the zinc ion. wikipedia.orgjmb.or.kr This structure allows the protein to bind to specific sequences of DNA or RNA. uniprot.orgjmb.or.kr The histidine residues are essential for creating the stable fold necessary for these interactions. jmb.or.kr While Cys2His2 is the most common, other variations exist, such as the C3H1-type zinc finger, which also relies on histidine for its structure and function in binding to RNA. ebi.ac.uk

RNA-binding Proteins: Histidine is one of the amino acids with the highest propensity to bind to RNA. oup.com Histidine residues can be found in various RNA-binding proteins and contribute to their function. For example, the Histidine Triad (HIT) superfamily of proteins are nucleotide-binding proteins characterized by a conserved histidine motif. nih.govmagtechjournal.com These proteins are involved in various cellular processes and their ability to bind nucleotides is central to their function. nih.gov Furthermore, proteins with homopolymeric histidine tracts (stretches of five or more histidines) are often involved in DNA- and RNA-related functions, and these histidine repeats can be directly involved in targeting proteins to specific cellular compartments like nuclear speckles. plos.org

Direct Interactions with Nucleic Acids: Beyond structured domains, histidine can directly interact with the nucleic acid backbone. nih.gov The imidazole ring of histidine can be protonated at physiological pH, allowing for electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. nih.gov Studies have shown that a significant percentage of direct histidine-DNA hydrogen bonds are to the phosphate backbone. nih.gov Peptides containing histidine have been shown to bind to single-stranded RNA, and this binding is influenced by pH, highlighting the role of the histidine's charge in the interaction. nih.gov

Table 3: Examples of Histidine's Role in Protein-Nucleic Acid Interactions

| Interaction Type | Description | Key Features |

|---|---|---|

| Cys2His2 Zinc Fingers | A common DNA-binding motif in transcription factors. | Two cysteine and two histidine residues coordinate a zinc ion to stabilize a ββα fold. wikipedia.orgjmb.or.kr |

| C3H1-type Zinc Fingers | An RNA-binding motif. | A conserved arrangement of three cysteines and one histidine coordinates a zinc ion. ebi.ac.uk |

| Histidine Triad (HIT) Proteins | A superfamily of nucleotide-binding proteins. | Characterized by a conserved histidine-x-histidine-x-histidine motif. nih.govmagtechjournal.com |

| Polyhistidine Tracts | Stretches of multiple histidine residues. | Implicated in DNA- and RNA-related functions and protein localization. plos.org |

| Direct Phosphate Backbone Interaction | Electrostatic and hydrogen bonding interactions. | The positively charged imidazole ring of histidine interacts with the negatively charged phosphate groups of nucleic acids. nih.gov |

Histidine Derivatives and Analogues in Academic Research

Naturally Occurring Histidine-Containing Dipeptides

Histidine-containing dipeptides are a class of molecules found in various animal tissues, playing significant roles in physiological processes. These dipeptides are synthesized from histidine and other amino acids, with L-histidine being the key component derived from Dthis compound.

Carnosine (β-alanyl-L-histidine): Synthesis, Biological Activities, and Research

Carnosine is a dipeptide synthesized in the body from β-alanine and this compound, with this compound being a component of Dthis compound. It is found in high concentrations in skeletal muscle, brain, and gastrointestinal tissues across vertebrates nih.govresearchgate.netwikipathways.org. Carnosine's biological activities are multifaceted, encompassing potent antioxidant properties, metal ion chelation, anti-glycation effects, and pH buffering nih.govdarwin-nutrition.frresearchgate.nettechscience.com. Research indicates that carnosine scavenges reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes, which are formed during lipid peroxidation and oxidative stress nih.govresearchgate.netresearchgate.net. Its anti-glycation activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which contribute to aging and diabetic complications nih.govdarwin-nutrition.fr. Furthermore, carnosine's high buffering capacity helps maintain acid-base balance in muscle cells, particularly during intense exercise nih.govdarwin-nutrition.frfrontiersin.org. Studies have explored carnosine's potential in mitigating muscle fatigue, slowing aging processes, and offering neuroprotection against oxidative damage and protein aggregation implicated in neurodegenerative diseases nih.govdarwin-nutrition.fr.

Data Table: Carnosine Properties and Biological Activities

| Property/Activity | Description/Finding | Research Focus |

| Chemical Structure | Dipeptide composed of β-alanine and this compound | - |

| Molecular Formula | C₉H₁₄N₄O₃ | - |

| Molecular Weight | 226.23 g/mol | - |

| Primary Biological Role | Intracellular buffer, antioxidant, anti-glycation agent, metal chelator | Muscle fatigue, aging, neuroprotection, diabetes complications, cardiovascular health |

| Antioxidant Mechanism | Scavenges ROS and reactive aldehydes, inhibits lipid peroxidation | Oxidative stress-related diseases, neurodegenerative disorders |

| Anti-glycation Mechanism | Inhibits the formation of advanced glycation end-products (AGEs) | Diabetic complications, aging-related tissue damage |

| Buffering Capacity | High buffering capacity around physiological pH, particularly in muscle tissue | Muscle performance during high-intensity exercise, exercise physiology |

| Tissue Distribution | High concentrations in skeletal muscle, brain, heart, and gastrointestinal tissues | Muscle function, neurological health, cardiac health |

| Research Findings | Reduces HbA1c and fasting glucose in diabetic patients; may protect against neurodegeneration; alleviates muscle fatigue. | Diabetes management, neurodegenerative disease prevention, sports performance enhancement, cardiovascular disease treatment, anti-aging effects. |

Anserine (B1665513) and Balenine (B107396): Properties and Research Focus

Anserine (β-alanyl-N-methyl-L-histidine) and balenine are methylated derivatives of carnosine, also synthesized from histidine and β-alanine precursors. While carnosine is the predominant histidine-containing dipeptide in humans, anserine is found in significant concentrations in the skeletal muscle of birds and rodents, and has also been detected in human cardiac and skeletal muscles nih.govmdpi.comnih.gov. Similar to carnosine, anserine and balenine exhibit antioxidant properties, contribute to pH buffering in muscles, and can detoxify reactive aldehydes nih.govnih.govresearchgate.netnih.gov. Research suggests that anserine may improve physical performance and reduce fatigue, particularly in activities requiring quick, repetitive movements nih.govresearchgate.net. Balenine, though less studied, has shown promise in enhancing muscle regeneration and antioxidative defense in animal models, with some studies indicating higher antioxidant and iron-chelating effects compared to carnosine and anserine, alongside greater in vivo stability researchgate.net. The synthesis of anserine can occur through the methylation of carnosine or by combining β-alanine with N-methyl-L-histidine nih.govresearchgate.netresearchgate.net.

Physiological Roles and Therapeutic Potential of Histidine Dipeptides

The physiological roles of histidine dipeptides, including carnosine, anserine, and balenine, are diverse and significant. Their primary function in muscle tissue is to act as intracellular buffers, helping to maintain pH homeostasis during intense anaerobic exercise by neutralizing accumulating hydrogen ions nih.govdarwin-nutrition.frfrontiersin.orgnih.gov. This buffering capacity is particularly important in fast-twitch muscle fibers, which are rich in these dipeptides nih.gov. Beyond buffering, their antioxidant activities protect cellular components from damage caused by reactive oxygen species and lipid peroxidation products nih.govresearchgate.netresearchgate.net. They also inhibit protein glycation, a process implicated in aging and the development of chronic diseases like diabetes nih.govdarwin-nutrition.fr. Research into their therapeutic potential highlights roles in mitigating muscle fatigue, enhancing exercise performance, and potentially offering benefits in neuroprotection and the management of age-related disorders and metabolic diseases nih.govdarwin-nutrition.frnih.govumw.edu.pl.

Histamine (B1213489) and its Derivatives

Histamine is a crucial biogenic amine synthesized from the amino acid histidine. Its diverse physiological functions are mediated through its interaction with specific histamine receptors.

Biosynthesis of Histamine from Histidine (Histidine Decarboxylase)

Histamine is synthesized from this compound, a component of Dthis compound, through a single-step enzymatic reaction catalyzed by histidine decarboxylase (HDC) nih.govfrontiersin.orgnih.govqmul.ac.uk. HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in various cell types, including mast cells, neurons, and gastric enterochromaffin-like (ECL) cells nih.govwikipedia.orgnih.gov. The enzyme catalyzes the α-decarboxylation of histidine, removing a carboxyl group to produce histamine and carbon dioxide nih.govfrontiersin.orgqmul.ac.uk. In mammals, HDC is expressed as an inactive precursor that requires post-translational processing to become enzymatically functional wikipedia.orgnih.gov. The activity of HDC can be influenced by various factors, with histidine itself inducing its expression and histamine potentially downregulating it csic.es.

Histamine Receptors (H1R, H2R, H3R, H4R) and Receptor Mechanisms

Histamine exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: H1R, H2R, H3R, and H4R nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com. These receptors are widely distributed throughout the body and are involved in a range of physiological processes.

H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the activation of phospholipase C, producing diacylglycerol and inositol-1,4,5-trisphosphate. This cascade results in the activation of protein kinase C (PKC) and the release of intracellular calcium ions. H1R is involved in regulating vasodilation, smooth muscle contraction, and mediating allergic responses mdpi.comresearchgate.netnih.gov.

H2 Receptor (H2R): Linked to Gs proteins, H2R activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase and protein kinase A (PKA). Its primary roles include regulating gastric acid secretion and influencing cardiac function mdpi.comnih.gov.

H3 Receptor (H3R): Predominantly found in the central nervous system, H3R acts as an inhibitory presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. It couples to Gi/o proteins, which can inhibit adenylyl cyclase and reduce cAMP production, and also activate mitogen-activated protein kinase (MAPK) pathways mdpi.comresearchgate.netmdpi.com.

H4 Receptor (H4R): The most recently identified receptor, H4R is primarily expressed on immune cells and plays a significant role in immune responses and inflammation. It also couples to Gi/o proteins, influencing cAMP levels and activating MAPK pathways. H4R is involved in leukocyte chemotaxis, cytokine production, and immune cell activation, making it a target for inflammatory and allergic disease research mdpi.comfrontiersin.orgresearchgate.netnih.gov.

Compound Names Mentioned:

Dthis compound

this compound

D-Histidine

Carnosine (β-alanyl-L-histidine)

Anserine (β-alanyl-N-methyl-L-histidine)

Balenine

Histamine

β-alanine

N-methyl-L-histidine

1-methythis compound

Histamine Catabolism Pathways

Histamine, a biogenic amine, is synthesized from the essential amino acid this compound through a decarboxylation reaction catalyzed by this compound decarboxylase (HDC) news-medical.netwikipedia.orgbiocrates.comresearchgate.netnih.govnih.govnih.govyoutube.commdpi.comfrontiersin.org. This process occurs in various cells, including mast cells, basophils, enterochromaffin-like cells, and histaminergic neurons biocrates.comnih.govnih.gov. Once synthesized, histamine plays crucial roles in physiological processes such as immune responses, gastric acid secretion, and neurotransmission news-medical.netwikipedia.orgbiocrates.com.

The metabolism of histamine primarily follows two major pathways:

Histamine-N-methyltransferase (HNMT) Pathway: This intracellular pathway involves the methylation of histamine's imidazole (B134444) ring by HNMT, producing N-methylhistamine. HNMT is responsible for the majority of histamine degradation, accounting for approximately 50-80% of its metabolism, particularly in the central nervous system (CNS) and airways biocrates.comresearchgate.netnih.gov. N-methylhistamine can be further metabolized by monoamine oxidase B (MAO-B) or diamine oxidase (DAO) youtube.comnih.gov.